molecular formula C16H17N5O2S B4734985 N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No. B4734985
M. Wt: 343.4 g/mol
InChI Key: UAKGGGMIHVSJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has been widely studied for its potential therapeutic applications. NPC belongs to the class of piperazine derivatives, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of several enzymes involved in cancer progression, such as matrix metalloproteinases and tyrosine kinases. In addition, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, and inhibiting the expression of Bcl-2. In addition, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, and its well-defined chemical structure. However, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the investigation of its potential therapeutic applications in other diseases. In addition, the development of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide derivatives with improved pharmacological properties may lead to the discovery of more effective drugs for the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide exhibits anti-tumor activity, neuroprotective effects, and anti-inflammatory effects, and has several advantages for lab experiments. Future research on N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may lead to the discovery of more effective drugs for the treatment of cancer and neurological disorders.

Scientific Research Applications

N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(3-nitrophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-21(23)14-5-3-4-13(12-14)18-16(24)20-10-8-19(9-11-20)15-6-1-2-7-17-15/h1-7,12H,8-11H2,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKGGGMIHVSJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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